molecular formula C18H20N4O3S B12168220 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B12168220
M. Wt: 372.4 g/mol
InChI Key: ZOVGUFOZOWENSC-UHFFFAOYSA-N
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Description

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure, which includes an indole core, a methylsulfonyl group, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methylsulfonyl group and the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced indole derivatives, and various substituted indole compounds .

Scientific Research Applications

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the pyridine moiety can interact with nucleic acids and proteins . These interactions can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide is unique due to its combination of an indole core, a methylsulfonyl group, and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C18H20N4O3S/c1-26(24,25)21-16-3-2-4-17-15(16)8-12-22(17)13-18(23)20-11-7-14-5-9-19-10-6-14/h2-6,8-10,12,21H,7,11,13H2,1H3,(H,20,23)

InChI Key

ZOVGUFOZOWENSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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